molecular formula C13H11BF2O2 B14780860 (2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid

(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B14780860
M. Wt: 248.03 g/mol
InChI Key: GFMFLOPUNMVTLH-UHFFFAOYSA-N
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Description

(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with two fluorine atoms and a methyl group. The unique structural features of this compound make it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

On an industrial scale, the production of (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phenols or quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .

Scientific Research Applications

(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The pathways involved include the formation of boronate esters and the modulation of enzyme activity through covalent modification .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,6-Difluoro-4-methoxyphenylboronic acid

Uniqueness

Compared to these similar compounds, (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it particularly useful in certain synthetic applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C13H11BF2O2

Molecular Weight

248.03 g/mol

IUPAC Name

[2,6-difluoro-3-(4-methylphenyl)phenyl]boronic acid

InChI

InChI=1S/C13H11BF2O2/c1-8-2-4-9(5-3-8)10-6-7-11(15)12(13(10)16)14(17)18/h2-7,17-18H,1H3

InChI Key

GFMFLOPUNMVTLH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)C2=CC=C(C=C2)C)F)(O)O

Origin of Product

United States

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